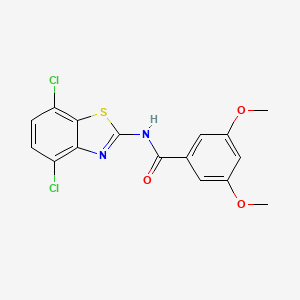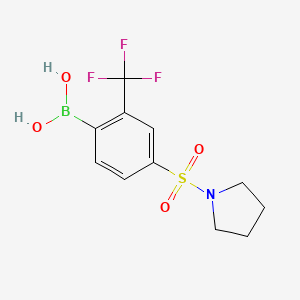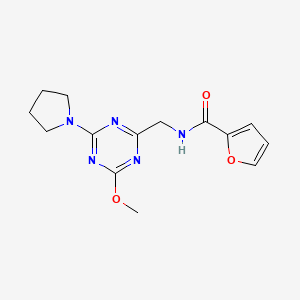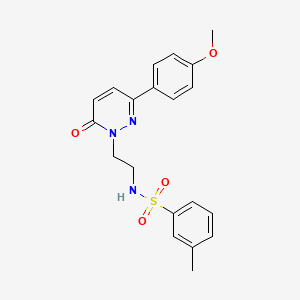![molecular formula C22H26N4O3S B2965363 3-(2-(4-(2-甲氧基苯基)哌嗪-1-基)-2-氧代乙基)-2,3,7,8-四氢环戊[d]噻唑并[3,2-a]嘧啶-5(6H)-酮 CAS No. 1105201-25-9](/img/structure/B2965363.png)
3-(2-(4-(2-甲氧基苯基)哌嗪-1-基)-2-氧代乙基)-2,3,7,8-四氢环戊[d]噻唑并[3,2-a]嘧啶-5(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the attachment of the methoxyphenyl group, and the construction of the thiazolo[3,2-a]pyrimidinone moiety. The exact synthetic route would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The piperazine ring and the thiazolo[3,2-a]pyrimidinone moiety would likely contribute to the rigidity of the molecule, while the methoxyphenyl group could provide some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ketone group could be reduced to an alcohol, or the piperazine ring could be alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ketone group and the nonpolar methoxyphenyl group could affect the compound’s solubility in different solvents .科学研究应用
Alpha1-Adrenergic Receptor Antagonists
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neuroprotective Agents
Some research suggests that similar compounds may have neuroprotective properties . These properties could make them valuable in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Anti-neuroinflammatory Agents
In addition to their potential as neuroprotective agents, these compounds may also have anti-neuroinflammatory properties . This could be particularly useful in conditions where inflammation plays a key role in disease progression .
Antibacterial Agents
Compounds with similar structures have been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in the treatment of bacterial infections .
Anticancer Agents
There is some evidence to suggest that similar compounds may have applications as anticancer agents . More research is needed in this area to fully understand the potential of these compounds .
Ligands for G-Protein-Coupled Receptors
The compound’s structure suggests it could act as a ligand for G-protein-coupled receptors . These receptors are a major class of drug targets, suggesting potential applications in a wide range of therapeutic areas .
作用机制
The interaction of these compounds with alpha1-adrenergic receptors has been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
安全和危害
未来方向
属性
IUPAC Name |
12-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-29-19-8-3-2-7-18(19)24-9-11-25(12-10-24)20(27)13-15-14-30-22-23-17-6-4-5-16(17)21(28)26(15)22/h2-3,7-8,15H,4-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAKVRVUVHHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2965283.png)
![1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2965285.png)
![3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione](/img/structure/B2965286.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2965287.png)
![3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2965288.png)



![1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965293.png)
![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)

![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)
